Cas no 1261877-75-1 (2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl)

2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl
-
- インチ: 1S/C13H7F4NO2/c14-12-5-4-10(18(19)20)7-11(12)8-2-1-3-9(6-8)13(15,16)17/h1-7H
- InChIKey: FAJTYWLJVVZOOW-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C1C=CC=C(C(F)(F)F)C=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 355
- トポロジー分子極性表面積: 45.8
- XLogP3: 4.4
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011001133-1g |
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl |
1261877-75-1 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
Alichem | A011001133-250mg |
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl |
1261877-75-1 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A011001133-500mg |
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl |
1261877-75-1 | 97% | 500mg |
863.90 USD | 2021-07-05 |
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenylに関する追加情報
Introduction to 2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl (CAS No. 1261877-75-1)
2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl, identified by its CAS number 1261877-75-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative features a unique structural configuration, incorporating both fluoro and nitro substituents, which contribute to its distinct chemical properties and potential applications.
The molecular structure of 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl consists of two benzene rings connected at the para positions, with a fluoro group at the 2-position, a nitro group at the 5-position, and a trifluoromethyl group at the 3'-position. This arrangement imparts a high degree of electronic and steric complexity, making it a valuable scaffold for further chemical modifications and functionalization.
In recent years, the interest in such halogenated biphenyl derivatives has surged due to their versatile reactivity and potential biological activity. The presence of fluorine atoms, in particular, has been shown to enhance metabolic stability and binding affinity in drug molecules. Additionally, the nitro group can serve as a versatile handle for further chemical transformations, including reduction to amine functionalities or diazotization reactions.
One of the most compelling aspects of 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl is its potential application in the development of novel pharmaceuticals. Researchers have been exploring its utility as an intermediate in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. The trifluoromethyl group, in particular, is known to improve lipophilicity and binding interactions with biological targets, making it an attractive moiety for drug design.
Recent studies have highlighted the role of halogenated biphenyls in modulating enzyme activity and receptor binding. For instance, derivatives of biphenyl with fluoro and nitro substituents have demonstrated inhibitory effects on various kinases involved in cancer progression. The specific electronic properties induced by these substituents allow for precise tuning of molecular interactions, which is crucial for achieving high selectivity and efficacy in drug development.
The agrochemical sector has also shown interest in 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl due to its potential as a precursor for herbicides and pesticides. The structural features of this compound contribute to its ability to interact with biological targets in plants, offering a pathway to develop novel crop protection agents with improved performance characteristics.
In terms of synthetic methodologies, the preparation of 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, followed by functional group interconversions to introduce the desired substituents at specific positions on the biphenyl core.
The electronic properties of this compound make it particularly interesting for materials science applications as well. Researchers have investigated its potential use in organic electronics, where halogenated aromatic compounds can contribute to the development of more efficient light-emitting diodes (LEDs) and organic photovoltaic cells.
The biological activity of 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl has been further explored through computational modeling and experimental screening. High-throughput screening (HTS) campaigns have identified derivatives with promising pharmacological profiles, paving the way for structure-based drug design efforts.
In conclusion, 2-fluoro-5-nitro-3'-(trifluoromethyl)biphenyl represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable building block for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly important role in scientific innovation.
1261877-75-1 (2-Fluoro-5-nitro-3'-(trifluoromethyl)biphenyl) Related Products
- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)
- 2229114-65-0(1-2-(5-methyl-2-nitrophenyl)ethylcyclopropan-1-ol)
- 1521682-38-1(2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)
- 1212964-05-0((2S)-2-amino-2-2-(trifluoromethoxy)phenylethan-1-ol)
- 2171372-89-5((1r,4r)-4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)
- 2229454-60-6(4-(4-methoxypyridin-2-yl)oxane-2,6-dione)
- 1821776-37-7((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)
- 1448044-44-7(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylcyclopropanecarboxamide)
- 2287316-11-2([3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 1249758-51-7(2-bromo-1-(cyclohexyloxy)ethylbenzene)




